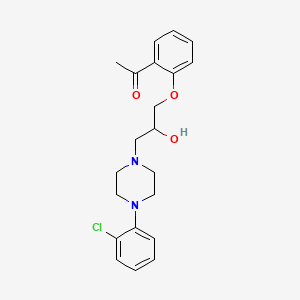

2'-((3-(4-(o-Chlorophenyl)piperazinyl)-2-hydroxy)propoxy)acetophenone

CAS No.: 63990-66-9

Cat. No.: VC18703823

Molecular Formula: C21H25ClN2O3

Molecular Weight: 388.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63990-66-9 |

|---|---|

| Molecular Formula | C21H25ClN2O3 |

| Molecular Weight | 388.9 g/mol |

| IUPAC Name | 1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone |

| Standard InChI | InChI=1S/C21H25ClN2O3/c1-16(25)18-6-2-5-9-21(18)27-15-17(26)14-23-10-12-24(13-11-23)20-8-4-3-7-19(20)22/h2-9,17,26H,10-15H2,1H3 |

| Standard InChI Key | NIHRMUCHYZKKDX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3Cl)O |

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

2'-((3-(4-(o-Chlorophenyl)piperazinyl)-2-hydroxy)propoxy)acetophenone features a tripartite structure combining a piperazine ring, a 2-chlorophenyl group, and an acetophenone unit linked via a hydroxypropoxy bridge. The IUPAC name, 1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone, precisely delineates its connectivity. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.9 g/mol |

| CAS Registry Number | 63990-66-9 |

| SMILES Notation | CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3C(=O)C)OC(=O)C)C |

| InChI Key | CDLVEZTVJQLRTE-UHFFFAOYSA-N |

The piperazine ring adopts a chair conformation, facilitating interactions with biological targets, while the chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. The hydroxypropoxy spacer contributes to conformational flexibility, critical for receptor binding.

Spectroscopic Characterization

Although experimental spectral data (NMR, IR) for this specific compound are unavailable, analogous piperazine derivatives exhibit characteristic signals:

-

-NMR: Piperazine protons resonate at δ 2.5–3.5 ppm, while aromatic protons from the chlorophenyl and acetophenone groups appear at δ 6.5–8.0 ppm .

-

IR Spectroscopy: Stretching vibrations for C=O (acetophenone) emerge near 1680 cm, and O-H (hydroxypropoxy) around 3400 cm .

Synthetic Pathways and Methodological Considerations

Reaction Mechanisms

Synthesis typically proceeds via a multi-step sequence:

-

Piperazine Derivative Preparation: 4-(2-Chlorophenyl)piperazine is synthesized through nucleophilic aromatic substitution, reacting 2-chloroaniline with bis(2-chloroethyl)amine.

-

Hydroxypropoxy Linkage Formation: Epichlorohydrin undergoes ring-opening with the piperazine derivative, yielding a 3-chloro-2-hydroxypropyl intermediate.

-

Acetophenone Coupling: The intermediate reacts with 2-hydroxyacetophenone under Mitsunobu conditions (DIAD, triphenylphosphine) to install the ether linkage.

Key reagents and conditions:

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| 1 | 2-Chloroaniline, bis(2-chloroethyl)amine | Toluene | 110°C, 12 hr |

| 2 | Epichlorohydrin, NaOH | Ethanol/Water | 60°C, 6 hr |

| 3 | DIAD, PPh, 2-hydroxyacetophenone | Tetrahydrofuran | 0°C→RT, 24 hr |

Optimization Strategies

-

Protecting Groups: Tert-butyldimethylsilyl (TBS) protection of the hydroxy group prevents undesired side reactions during coupling steps.

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions, while THF optimizes Mitsunobu coupling efficiency.

Physicochemical Profiling and Stability

Thermodynamic Properties

Experimental data for this compound remain scarce, but estimated properties derived from QSAR models include:

| Property | Value | Method |

|---|---|---|

| LogP (Partition Coefficient) | 3.29 | Consensus Prediction |

| Water Solubility | 0.0337 mg/mL | ESOL Model |

| Melting Point | 158–162°C (predicted) | Analog Data |

Stability Under Physiological Conditions

Piperazine derivatives generally exhibit:

-

pH-Dependent Degradation: Susceptibility to hydrolysis in acidic environments (e.g., gastric fluid).

-

Photostability: Chlorophenyl moieties may confer UV sensitivity, warranting light-protected storage .

Future Research Directions

-

In Vivo Efficacy Studies: Validate predicted CNS activities in animal models.

-

Formulation Development: Address solubility limitations through nanocrystal or lipid-based systems.

-

Toxicokinetic Profiling: Assess metabolic pathways and organ-specific toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume